molecular formula C8H15FN2 B3214619 4-(3-Fluoroazetidin-1-YL)piperidine CAS No. 1147422-28-3

4-(3-Fluoroazetidin-1-YL)piperidine

Cat. No.: B3214619
CAS No.: 1147422-28-3
M. Wt: 158.22
InChI Key: QCJPGIFKFKZXAQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoroazetidin-1-yl)piperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine moiety. One common method is the cyclization of 3-fluoro-1-aminopropane with a suitable reagent to form the azetidine ring, which is then reacted with piperidine under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoroazetidin-1-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-(3-Fluoroazetidin-1-yl)piperidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluoroazetidin-1-yl)piperidine stands out due to its unique combination of the fluorinated azetidine and piperidine rings, which imparts distinct physicochemical and biological properties. This structural uniqueness makes it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

4-(3-fluoroazetidin-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2/c9-7-5-11(6-7)8-1-3-10-4-2-8/h7-8,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJPGIFKFKZXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CC(C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared according to the method used in the preparation of 4-(3,3-difluoroazetidin-1-yl)-piperidine using 3-fluoroazetidine in place of 3,3-difluoroazetidine hydrochloride. The title compound was obtained as a colourless oil (180 mg, 39%).
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Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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